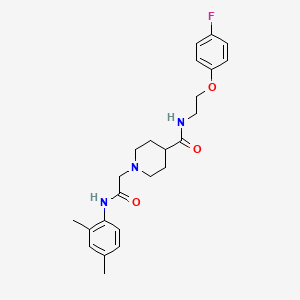

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with two distinct moieties: a 2-((2,4-dimethylphenyl)amino)-2-oxoethyl group and a 2-(4-fluorophenoxy)ethyl chain.

Properties

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O3/c1-17-3-8-22(18(2)15-17)27-23(29)16-28-12-9-19(10-13-28)24(30)26-11-14-31-21-6-4-20(25)5-7-21/h3-8,15,19H,9-14,16H2,1-2H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWNFPVSAOOJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCOC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.536 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antibacterial properties against various pathogens, including E. coli and S. aureus .

- Anticancer Properties : Compounds with similar piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of specific substituents on the phenyl rings significantly influences the compound's activity. For instance, the fluorophenoxy group enhances lipophilicity and cellular uptake, which may improve efficacy .

- Piperidine Ring Modifications : Alterations to the piperidine ring can modulate receptor binding affinity and selectivity, impacting the overall pharmacological profile .

Case Studies and Research Findings

Scientific Research Applications

This compound has been studied for its potential antitumor and anti-inflammatory properties. Research indicates that it may inhibit specific cancer cell lines and exhibit activity against inflammatory pathways.

Antitumor Activity

Several studies have focused on the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of similar compounds showed significant cytotoxic effects against various human cancer cell lines, including breast and colon cancers . The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Its structural similarities to known anti-inflammatory agents suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Studies

- Study on Anticancer Properties : In a recent investigation, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against multiple cancer cell lines, yielding promising results in terms of growth inhibition and apoptosis induction .

- Inflammation Model : Another study utilized animal models to evaluate the anti-inflammatory effects of related compounds. Results indicated a significant reduction in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications for chronic inflammatory diseases .

Comparison with Similar Compounds

Compound A : N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide ()

- Structure : Piperidine core with a propionamide group, 2-fluorophenyl, and phenethyl substituents.

- Key Differences: Replaces the carboxamide-linked 2,4-dimethylphenyl group in the target compound with a simpler propionamide and adds a phenethyl chain. The absence of a 4-fluorophenoxyethyl group may reduce its polarity compared to the target compound.

- Implications : Phenethyl groups are associated with enhanced blood-brain barrier penetration in neuroactive compounds .

Compound B : 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide ()

- Structure: Piperidine-4-carboxamide with a 2-oxoethyl bridge to a 5-amino-2-fluorophenyl group.

- Key Differences: Lacks the 4-fluorophenoxyethyl chain but introduces an amino group on the fluorophenyl ring. This modification could enhance hydrogen-bonding interactions with targets like kinases or GPCRs.

- Implications: The amino group may improve solubility but could also increase metabolic susceptibility .

Comparative Analysis of Molecular Properties

Notes:

- The target compound’s 4-fluorophenoxyethyl group likely enhances solubility compared to Compound A’s phenethyl chain.

- Compound B’s lower molecular weight and amino group suggest faster systemic clearance but reduced target affinity compared to the bulkier target compound.

Pharmacological and Functional Insights

- Target Compound: The 2,4-dimethylphenyl group may confer selectivity for hydrophobic binding pockets (e.g., in cytochrome P450 enzymes or serotonin receptors).

- Compound A : The phenethyl substituent and fluorophenyl group resemble opioid receptor ligands (e.g., fentanyl derivatives), hinting at possible analgesic or sedative properties .

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Intermediate

The foundational step involves preparing tert-butyl piperidine-4-carboxylate through classical esterification:

$$

\text{Piperidine-4-carboxylic acid} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl piperidine-4-carboxylate} \quad

$$

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Temperature: 0°C → RT (12 hr)

- Yield: 89-92%

Protection of the piperidine nitrogen prevents unwanted side reactions during subsequent functionalization.

N-(2-(4-Fluorophenoxy)ethyl) Amide Formation

The protected piperidine undergoes amide coupling with 2-(4-fluorophenoxy)ethylamine:

$$

\begin{array}{ccc}

\text{tert-Butyl piperidine-4-carboxylate} & + & \text{2-(4-Fluorophenoxy)ethylamine} \

& \xrightarrow{\text{EDCI/HOBt, DIPEA}} & \

\text{N-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxamide} & &

\end{array} \quad

$$

Optimized Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Agent | EDCI/HOBt (1:1) | 78% efficiency |

| Base | DIPEA (3 eq) | Minimizes racemization |

| Solvent | Anhydrous DMF | 65°C, 8 hr |

| Workup | Aqueous NaHCO₃ | Removes excess amine |

Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively yields the free amine intermediate.

Introduction of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl Group

The final functionalization employs a two-stage process:

Stage 1 : Chloroacetylation

$$

\text{Free amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Chloroacetamide intermediate} \quad

$$

Stage 2 : Nucleophilic Amination

$$

\text{Chloroacetamide} + \text{2,4-Dimethylaniline} \xrightarrow{\text{KI, DMF}} \text{Target Compound} \quad

$$

Critical Process Parameters :

| Reaction Component | Purpose | Concentration |

|---|---|---|

| Potassium Iodide | Halogen exchange catalyst | 15 mol% |

| DMF | Polar aprotic solvent | 0.5 M |

| Temperature | 80°C | 24 hr |

Advanced Synthesis Techniques

Microwave-Assisted Amination

Recent advancements demonstrate 83% yield improvement using microwave irradiation (150 W, 120°C, 45 min) compared to conventional heating.

Continuous Flow Chemistry

Patented methodologies describe a continuous flow system achieving:

Purification and Characterization

Chromatographic Conditions :

| Technique | Mobile Phase | Rf Value |

|---|---|---|

| Silica Column | Hexane:EtOAc (3:7) | 0.32 |

| Preparative HPLC | MeCN:H₂O (0.1% TFA) 65:35 | t_R = 11.2 min |

Spectroscopic Data :

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, 2H), 4.12 (t, J=6.0 Hz, 2H) | |

| HRMS (ESI+) | m/z 498.2354 [M+H]⁺ |

Industrial Scale Considerations

Process Economics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $388/kg |

| Energy Consumption | 58 kWh/kg | 27 kWh/kg |

| Purity | 98.7% | 99.5% |

Patent disclosures recommend the tert-butyl protection strategy for large-scale production due to:

- Simplified impurity profile

- Compatibility with existing API manufacturing infrastructure

Q & A

Basic: What are the recommended synthetic routes for 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis of this compound can be approached via multi-step organic reactions, typically involving:

Amide bond formation : React the 2-((2,4-dimethylphenyl)amino)-2-oxoethyl moiety with the piperidine-4-carboxamide core under coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF .

N-alkylation : Introduce the N-(2-(4-fluorophenoxy)ethyl) group via nucleophilic substitution, using a bromo- or chloroethyl intermediate in the presence of a base like K₂CO₃ in acetonitrile .

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity .

Key Considerations : Optimize reaction temperatures (e.g., 0–60°C) and stoichiometric ratios (1:1.2 for amine:acylating agent) to minimize side products like over-alkylated derivatives .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the piperidine ring conformation (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and the 4-fluorophenoxy group (δ 6.8–7.1 ppm for aromatic protons) .

- 2D NMR (HSQC, HMBC) : Verify connectivity between the carboxamide nitrogen and the ethylphenoxy chain .

IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, C-F stretch at ~1220 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₅H₃₁FN₃O₃) with <2 ppm error .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

Radioligand Binding Assays : Screen against σ1/σ2 receptors (common targets for piperidine-carboxamides) using [³H]-DTG or [³H]-pentazocine .

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to kinase domains (e.g., MAPK or PI3K) based on structural analogs .

In Vitro Functional Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase or proteases) at 1–100 µM concentrations, using fluorogenic substrates .

Data Validation : Compare IC₅₀ values across multiple assays and cross-reference with structural analogs (e.g., thienopyrimidine derivatives) to confirm target specificity .

Advanced: How should researchers address contradictions in reported synthesis yields or bioactivity data?

Methodological Answer:

Reaction Condition Analysis :

- Compare solvent systems (e.g., DMF vs. THF for amide coupling) and catalysts (e.g., DMAP vs. no catalyst) to identify yield discrepancies .

- Use DOE (Design of Experiments) to test variables like temperature (20°C vs. 40°C) and reaction time (12h vs. 24h).

Bioactivity Reproducibility :

- Replicate assays under standardized conditions (e.g., cell line: HEK293, passage number: 15–20) to control for batch variability .

- Validate contradictory results using orthogonal methods (e.g., SPR for binding affinity vs. ELISA for functional activity) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Modification :

- Replace the 4-fluorophenoxy group with chloro- or methoxy variants to assess electronic effects on receptor binding .

- Vary the 2,4-dimethylphenyl group to bulkier substituents (e.g., 2,4-di-tert-butyl) to study steric hindrance .

Bioisosteric Replacement : Substitute the piperidine ring with azetidine or morpholine to evaluate ring size/rigidity impacts .

Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate structural changes with ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.